molecular formula C22H22N6O4S2 B2425464 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 1351591-13-3

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2425464
M. Wt: 498.58
InChI Key: ZETXDVNSXLCMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H22N6O4S2 and its molecular weight is 498.58. The purity is usually 95%.
BenchChem offers high-quality 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive α-Blocking Agents

Research conducted by Abdel-Wahab et al. (2008) involved the synthesis of various derivatives using methyl 2-(thiazol-2-ylcarbamoyl)acetate as a starting material, leading to compounds with significant antihypertensive α-blocking activity. This study highlights the potential of these compounds in the treatment of hypertension due to their α-blocking properties and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Anticonvulsant Agents

Farag et al. (2012) synthesized derivatives containing a sulfonamide thiazole moiety, which demonstrated notable anticonvulsant activity. Among the synthesized compounds, one in particular showed significant effects in abolishing the tonic extensor phase and offered complete protection against picrotoxin-induced convulsion (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

Cancer Treatment and Photodynamic Therapy

Pişkin et al. (2020) developed new zinc phthalocyanine derivatives with excellent properties for photodynamic therapy, a technique used in cancer treatment. These compounds showed high singlet oxygen quantum yield and good fluorescence properties, making them promising candidates for Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activities

Wardkhan et al. (2008) explored the synthesis of thiazoles and their derivatives, which were tested for antimicrobial activities against various bacterial and fungal strains. These compounds showed significant potential as antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4S2/c1-14-11-12-23-21(24-14)27-34(30,31)16-9-7-15(8-10-16)25-19(29)13-28(2)22-26-20-17(32-3)5-4-6-18(20)33-22/h4-12H,13H2,1-3H3,(H,25,29)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETXDVNSXLCMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide

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